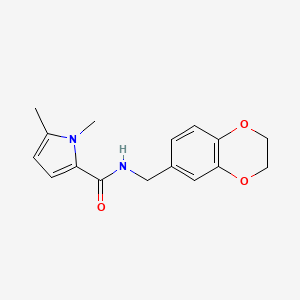![molecular formula C18H21N3O3 B7537992 N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and the immune system, respectively. NM-2201 has been used as a research chemical to investigate the effects of synthetic cannabinoids on the body.
Mécanisme D'action
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids and phytocannabinoids. When N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can result in altered mood and increased motivation. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been shown to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. This can result in increased anxiety and stress levels in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the investigation of the effects of synthetic cannabinoids on these receptors. However, one limitation is that N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide is a relatively new compound, and there is limited information available on its effects and safety.
Orientations Futures
There are several future directions for research on N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide. One area of research could be to investigate the long-term effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on the brain and other organs. Another area of research could be to investigate the effects of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide on different populations, such as adolescents and pregnant women. Additionally, research could be conducted to investigate the potential therapeutic applications of N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide, such as in the treatment of pain or anxiety disorders.
Méthodes De Synthèse
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide can be synthesized by reacting 4-nitroaniline with 2-methylbenzyl chloride, followed by a reaction with 4-chlorobutyronitrile. The resulting compound is then reduced with lithium aluminum hydride to yield N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide.
Applications De Recherche Scientifique
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of appetite, pain, mood, and memory. N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide has also been used to study the effects of synthetic cannabinoids on the immune system, as the CB2 receptor is involved in the regulation of immune function.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-3-6-15(14)13-20-18(22)7-4-12-19-16-8-10-17(11-9-16)21(23)24/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAHWJPBMQPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)